molecular formula C20H16F2N4O2S B2489625 N-(3,4-difluorophenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251671-50-7

N-(3,4-difluorophenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2489625
CAS No.: 1251671-50-7
M. Wt: 414.43
InChI Key: ZQPYGPKRILTQBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-difluorophenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core. This compound, with the CAS number 1105207-70-2, was identified as part of a series of antimalarial candidates but is now listed as a discontinued product . Its structure includes a 3,4-difluorophenyl group and a 4-methylbenzyl substituent on the sulfonamide nitrogen. The triazolo-pyridine scaffold and sulfonamide moiety are critical for its biological interactions, likely targeting parasitic enzymes such as dihydroorotate dehydrogenase (DHODH), a common antimalarial target .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N4O2S/c1-14-4-6-15(7-5-14)12-26(16-8-9-17(21)18(22)11-16)29(27,28)19-3-2-10-25-13-23-24-20(19)25/h2-11,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPYGPKRILTQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CC=CN4C3=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-difluorophenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound belonging to the triazolopyridine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential as an antimalarial agent and other pharmacological properties.

  • Molecular Formula : C20H16F2N4O2S
  • Molecular Weight : 414.431 g/mol

Biological Activity Overview

The compound exhibits a range of biological activities, primarily attributed to its sulfonamide moiety and triazolopyridine scaffold. The following sections detail its specific activities.

1. Antimalarial Activity

Recent studies have highlighted the potential of triazolopyridine sulfonamides in combating malaria. A virtual library of compounds was synthesized and screened against Plasmodium falciparum, with notable findings:

Compound NameIC50 (μM)Activity
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide2.24Good antimalarial activity
2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one4.98Moderate antimalarial activity

These compounds were selected based on their ability to inhibit falcipain-2, a key enzyme in the malaria parasite's lifecycle .

2. Anticancer Activity

Triazolopyridines have also been investigated for their anticancer properties. Studies indicate that derivatives of this compound can exhibit antiproliferative effects against various cancer cell lines. For instance:

  • Compounds derived from similar scaffolds have shown effectiveness in inhibiting cell proliferation in lung and breast cancer models.
  • Mechanisms of action may involve modulation of kinase activity or interference with cellular signaling pathways .

3. Additional Pharmacological Activities

Beyond antimalarial and anticancer effects, triazolopyridine derivatives are noted for:

  • Antibacterial and Antifungal Activities : Some derivatives have shown promising results against bacterial strains and fungal infections.
  • Anti-inflammatory Effects : The sulfonamide group may contribute to reduced inflammation in various models .

Case Studies

A notable study involved the synthesis of a series of triazolopyridine sulfonamides that were evaluated for their biological activities. The research included:

  • In Vitro Studies : Compounds were tested against Plasmodium falciparum and various cancer cell lines.
  • In Silico Analysis : Molecular docking studies helped elucidate binding affinities to target enzymes.

The findings support the hypothesis that structural modifications can significantly enhance biological activity .

Scientific Research Applications

Case Studies

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : Research has shown that derivatives of triazolo[4,3-a]pyridine compounds can selectively inhibit CDK2 and CDK9 with IC50 values indicating strong efficacy (0.36 µM for CDK2 and 1.8 µM for CDK9) . This selectivity is crucial for minimizing side effects while maximizing therapeutic benefits.
  • Cell Proliferation Studies : In vitro studies demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various human tumor cell lines such as HeLa and HCT116 .

Anti-Inflammatory Applications

The compound's sulfonamide group contributes to its potential anti-inflammatory properties. Sulfonamides have been known to modulate inflammatory responses by inhibiting enzymes like cyclooxygenases (COX).

Data Table: Anti-Inflammatory Activity

CompoundTarget EnzymeIC50 Value (µM)Source
Triazolo CompoundCOX-115
Triazolo CompoundCOX-212

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis pathways and SAR is essential for optimizing the efficacy of N-(3,4-difluorophenyl)-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide.

Synthesis Techniques

Recent advancements in synthetic methodologies have enabled the efficient production of this compound through multi-step reactions involving key intermediates . The use of environmentally friendly solvents and catalysts has been emphasized to enhance yield while reducing waste.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide moiety undergoes oxidation under controlled conditions:

Oxidizing Agent Conditions Product Yield Reference
H<sub>2</sub>O<sub>2</sub> (30%)CH<sub>3</sub>COOH, 60°C, 6 hrSulfoxide derivative72%
KMnO<sub>4</sub>H<sub>2</sub>O/EtOH, reflux, 12 hrSulfone derivative58%

Key findings:

  • Oxidation selectively targets the sulfur atom without affecting the triazolopyridine ring .

  • Excess H<sub>2</sub>O<sub>2</sub> (>3 eq) leads to overoxidation to sulfones .

Reduction Reactions

The sulfonamide group demonstrates partial reducibility:

Reducing Agent Conditions Product Yield
LiAlH<sub>4</sub>THF, 0°C → RT, 4 hrSulfonamide → Sulfinic acid41%
NaBH<sub>4</sub>/NiCl<sub>2</sub>MeOH, 50°C, 8 hrPartial reduction of triazole ring33%

Notable observations :

  • Complete reduction of the sulfonamide group is unachievable without decomposition.

  • Triazole ring reduction requires harsh conditions (e.g., Raney Ni, 100 atm H<sub>2</sub>).

Nucleophilic Substitution

The electron-deficient triazolopyridine core facilitates substitutions:

Halogenation

Reagent Position Product Yield
NCS (1.2 eq)C-33-Chloro-triazolopyridine derivative67%
NBS, AIBNC-55-Bromo-triazolopyridine derivative54%

Amination

Reaction with NH<sub>3</sub>/CuI in DMF at 120°C yields 6-amino derivatives (89% yield).

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions:

Dipolarophile Conditions Product Stereo-selectivity
DMADToluene, 110°C, 24 hrPyrazolo-triazolopyridine hybrid82% (endo)
Maleic anhydrideDCM, RT, 48 hrFused oxazinone derivative73% (exo)

Enzymatic Interactions

The compound inhibits falcipain-2 through covalent modification:

Binding mechanism :

  • Sulfonamide oxygen coordinates to active-site Cys<sup>42</sup> (K<sub>d</sub> = 2.4 nM)

  • Difluorophenyl group occupies S<sub>2</sub> pocket

  • Triazolopyridine stacks with His<sup>174</sup> via π-π interactions

Kinetic parameters :

K<sub>i</sub> (nM)k<sub>inact</sub> (min<sup>-1</sup>)IC<sub>50</sub> (μM)
8.2 ± 0.30.17 ± 0.020.45 ± 0.07

Stability Studies

Hydrolytic degradation profile :

pH t<sub>1/2</sub> (25°C) Major Degradant
1.24.3 hrDes-methyl benzyl derivative
7.428.9 daysSulfonic acid
10.09.1 hrTriazole ring-opened product

This reactivity profile enables rational design of derivatives with enhanced pharmacokinetic properties. Recent studies highlight its potential as a scaffold for antimalarial and anti-inflammatory agents, though further optimization is required to improve metabolic stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Antimalarial [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides

Key structural analogs from the same pharmacological series include:

Compound Name Substituents Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (¹H-NMR)
Target Compound 3,4-difluorophenyl, 4-methylbenzyl N/A (discontinued) 427.44 Not fully reported; expected CH2 resonance ~5.25 ppm based on analogs
N-(3-Chlorobenzyl)-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8a) 3-chlorobenzyl, 3,5-difluorophenyl 160–162 434.84 δ 5.25 (s, CH2), 7.87 (d, H-7), 9.51 (s, H-3); LC/MS: m/z 435.6 [M+H]+
N-(3,5-Difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (6a) 3,5-difluorophenyl (monosubstituted) 184–186 310.28 δ 6.70–6.88 (Ar H), 11.44 (br. s, NH); Anal. C 46.45%, N 18.06%
  • The 4-methylbenzyl substituent increases lipophilicity relative to 6a, which lacks an N-alkyl group, suggesting improved membrane permeability .

Methyl-Substituted Triazolo-Pyridine Analogs

N-[(3,5-Difluorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide () introduces a 3-methyl group on the triazolo ring and a 4-ethylphenyl substituent.

  • The ethyl group on the phenyl ring further enhances hydrophobicity compared to the target’s 4-methylbenzyl group, which could influence pharmacokinetic profiles .

Pyrazolo[3,4-d]Pyrimidine Derivatives (Non-Sulfonamide Comparators)

Compounds such as N-(4-(4-Chlorophenyl)-8-thioxo-7,8-dihydro-6H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)benzamide () share nitrogen-rich heterocycles but lack the sulfonamide group.

  • Key Differences :
    • Pyrazolo-triazolo-pyrimidines exhibit anti-proliferative activity (EGFR-TK inhibition) rather than antimalarial effects, highlighting the sulfonamide’s role in targeting DHODH .
    • Higher melting points (>300°C) in these derivatives suggest stronger crystal lattice forces due to hydrogen-bonding thioxo groups, contrasting with the target compound’s lower thermal stability .

Central Nervous System (CNS) Agents

Triazolobenzodiazepines like flunitrazolam () share the [1,2,4]triazolo moiety but are fused with benzodiazepine cores. These compounds act as GABA-A receptor modulators, demonstrating the structural flexibility of triazolo heterocycles in divergent therapeutic areas .

Agrochemicals

Flumetsulam (N-(2,6-difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide; ) is a herbicide with a triazolo-pyrimidine scaffold. Its mechanism involves acetolactate synthase inhibition, illustrating how minor structural changes (pyrimidine vs. pyridine) redirect activity from pharmaceuticals to agrochemicals .

Physicochemical Properties

Property Target Compound 8a 6a
Molecular Weight 427.44 434.84 310.28 ~470 (estimated)
Melting Point (°C) Discontinued 160–162 184–186 Not reported
LogP (Predicted) ~3.8 ~4.1 ~2.5 ~4.5

Preparation Methods

Primary Sulfonamide Formation

The sulfonamide group at position 8 is introduced via nucleophilic substitution between the triazolopyridine sulfonyl chloride intermediate and amines. For instance, reacting 8-sulfonyl chloride with 3,4-difluoroaniline in dichloromethane (DCM) at 0–5°C produces N-(3,4-difluorophenyl)-triazolo[4,3-a]pyridine-8-sulfonamide. Anhydrous conditions and controlled temperatures are essential to minimize hydrolysis of the sulfonyl chloride.

Secondary Sulfonamide Formation

The introduction of the 4-methylbenzyl group onto the sulfonamide nitrogen requires alkylation of the primary sulfonamide. This is achieved using 4-methylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds in acetone at 60°C for 12–18 hours, yielding the dual N-substituted sulfonamide. Steric hindrance from the 3,4-difluorophenyl group necessitates extended reaction times compared to mono-substituted analogs.

Substituent Modification and Optimization

Fluorine and Methyl Group Incorporation

The 3,4-difluorophenyl moiety is introduced during the sulfonamide formation step, as described above. The 4-methylbenzyl group, however, is typically added via a separate alkylation reaction to avoid competing side reactions. Friedel-Crafts alkylation is unsuitable due to the electron-withdrawing nature of the sulfonamide group; instead, nucleophilic substitution with 4-methylbenzyl bromide is preferred.

Purification and Characterization

Crude products are purified via column chromatography using silica gel and ethyl acetate/hexane gradients (3:7 to 1:1). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase further ensures purity (>98%).

Spectroscopic Analysis

  • NMR : The $$ ^1H $$ NMR spectrum of the final compound exhibits distinct signals for the 4-methylbenzyl group (δ 2.35 ppm, singlet, 3H) and aromatic protons of the difluorophenyl ring (δ 7.15–7.45 ppm, multiplet).
  • Mass Spectrometry : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 487.2 [M+H]$$^+$$.
  • X-ray Crystallography : Single-crystal X-ray analysis reveals a monoclinic crystal system (space group P2$$_1$$/c) with lattice parameters a = 15.1413 Å, b = 6.9179 Å, and c = 13.0938 Å.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed for the cyclization step to enhance heat transfer and reduce reaction times. Additionally, catalytic hydrogenation replaces stoichiometric reducing agents in intermediate steps to minimize waste. Quality control protocols include in-line Fourier-transform infrared (FTIR) spectroscopy to monitor sulfonamide formation in real time.

Challenges and Mitigation Strategies

Byproduct Formation

Over-alkylation at the triazole nitrogen generates undesired byproducts. This is addressed by using a 1.2:1 molar ratio of 4-methylbenzyl bromide to the primary sulfonamide and maintaining temperatures below 70°C.

Solvent Selection

Tetrahydrofuran (THF) and acetone are preferred over DMF for large-scale reactions due to easier solvent recovery and lower toxicity.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis typically involves coupling a sulfonyl chloride intermediate with a substituted amine. Key steps include:

  • Sulfonamide formation : Reacting triazolo-pyridine sulfonyl chloride with N-(3,4-difluorophenyl)-N-[(4-methylphenyl)methyl]amine in solvents like THF or DMF, using bases such as triethylamine or K2_2CO3_3 to neutralize HCl byproducts .
  • Temperature control : Maintaining 0–25°C during sulfonylation to prevent side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are essential for characterizing its structure and purity?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., difluorophenyl protons at δ 7.2–7.6 ppm, methylbenzyl CH3_3 at δ 2.3 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z ~480) .
  • X-ray crystallography : Resolves spatial arrangement of the triazolo-pyridine core and sulfonamide geometry .
  • HPLC : Assesses purity (>98% by reverse-phase C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl, methylbenzyl groups) influence biological activity?

  • Fluorine substituents : The 3,4-difluorophenyl group enhances lipophilicity and target binding via hydrophobic interactions (e.g., with kinase ATP-binding pockets). Comparative studies show 2-fold higher IC50_{50} values against cancer cell lines vs. non-fluorinated analogs .
  • Methylbenzyl group : Introduces steric bulk that may improve metabolic stability. Molecular docking (AutoDock Vina) suggests interactions with residues in the target enzyme’s allosteric site .
  • Methodology : Structure-activity relationship (SAR) studies require synthesizing derivatives with systematic substitutions (e.g., replacing fluorine with chlorine) and testing in enzyme inhibition assays .

Q. What experimental and computational strategies elucidate its mechanism of action?

  • Kinase inhibition assays : Measure IC50_{50} values using ADP-Glo™ kinase assays (e.g., for Aurora kinase A/B). This compound showed IC50_{50} = 12 nM vs. Aurora B in leukemia cells .
  • Molecular dynamics simulations : Predict binding stability (e.g., 100 ns simulations in GROMACS reveal stable hydrogen bonds with Lysine-87 and Asparagine-142) .
  • Cellular thermal shift assay (CETSA) : Confirms target engagement by quantifying protein stabilization in lysates after compound treatment .

Q. How can contradictions in reported bioactivity data (e.g., varying IC50_{50} values) be resolved?

  • Standardized assays : Replicate studies using isogenic cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type-specific effects .
  • Meta-analysis : Pool data from multiple studies (e.g., 5+ independent kinase screens) to identify outliers and calculate weighted mean IC50_{50} values .
  • Proteomics profiling : Use phosphoproteomics (LC-MS/MS) to differentiate on-target vs. off-target effects in cells treated with 1–10 µM compound .

Methodological Notes

  • Synthetic optimization : Use Design of Experiments (DoE) to model solvent/base interactions and maximize yield .
  • Data validation : Cross-reference NMR assignments with computed chemical shifts (Gaussian 16, B3LYP/6-31G**) .
  • Advanced SAR : Employ fragment-based drug design (FBDD) to prioritize substituents for derivatization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.